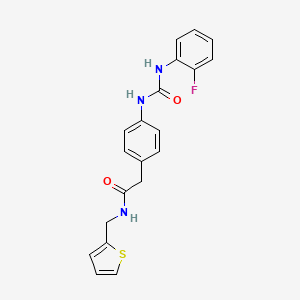

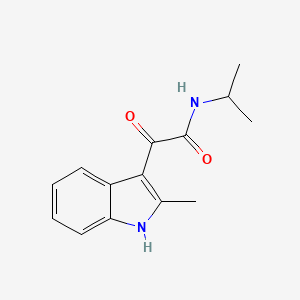

![molecular formula C21H19N3O5 B2363890 N-(2,3-二氢-1,4-苯并二氧六环-6-基)-4-甲氧基-1-(2-甲基苯基)-6-氧代吡啶并[1,2-a]嘧啶-3-甲酰胺 CAS No. 941900-05-6](/img/structure/B2363890.png)

N-(2,3-二氢-1,4-苯并二氧六环-6-基)-4-甲氧基-1-(2-甲基苯基)-6-氧代吡啶并[1,2-a]嘧啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

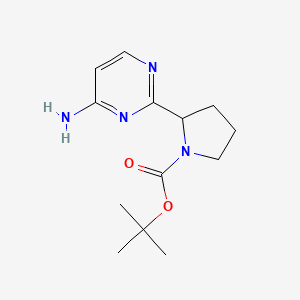

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.

BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

α-葡萄糖苷酶抑制

N-(2,3-二氢苯并[b][1,4]二氧六环-6-基)-4-甲氧基-6-氧代-1-(邻甲苯基)-1,6-二氢吡啶并[1,2-a]嘧啶-3-甲酰胺: 已证明对α-葡萄糖苷酶具有显着的抑制作用。该酶在碳水化合物代谢中起着至关重要的作用,它将复杂的糖分解成更简单的形式。 抑制α-葡萄糖苷酶可以帮助调节血糖水平,使该化合物与潜在的抗糖尿病疗法相关 .

乙酰胆碱酯酶 (AChE) 抑制

AChE 是一种参与神经传递的酶,特别是乙酰胆碱的分解。AChE 活性的失调与阿尔茨海默病等神经退行性疾病有关。 虽然该化合物对 AChE 的抑制活性较弱,但进一步探索可能会揭示其在神经保护策略中的潜力 .

分子对接研究

计算机模拟分子对接研究支持了实验结果。该化合物与靶酶的结合相互作用提供了对其作用机制的见解。 这些计算分析增强了我们对其潜在治疗应用的理解 .

苯并二氧六环部分

该化合物中苯并二氧六环的存在有助于其生物活性。苯并二氧六环因其抗肿瘤、抗病毒和抗菌特性而受到研究。 研究人员可能会探索与该结构特征相关的其他应用 .

乙酰胺基团

乙酰胺部分是另一个重要组成部分。由于其稳定性和易于修饰,乙酰胺是药物设计中的多功能构建单元。 研究人员可以探索衍生化策略来微调该化合物的性质 .

光谱分析

详细的 IR 和 1H-NMR 光谱数据证实了该化合物的结构。 这些分析有助于其表征,并为进一步研究提供必要的信息 .

总之,N-(2,3-二氢苯并[b][1,4]二氧六环-6-基)-4-甲氧基-6-氧代-1-(邻甲苯基)-1,6-二氢吡啶并[1,2-a]嘧啶-3-甲酰胺在糖尿病管理、神经保护以及潜在的其他治疗领域具有前景。 研究人员应继续探索其多方面的应用,以充分发挥其潜力 . 🌟

作用机制

Target of Action

Similar compounds have been found to inhibit enzymes such as α-glucosidase and acetylcholinesterase . These enzymes play crucial roles in carbohydrate metabolism and neurotransmission, respectively.

Mode of Action

Based on the inhibitory activity of similar compounds, it can be hypothesized that this compound may bind to the active sites of its target enzymes, thereby inhibiting their activity .

Biochemical Pathways

The inhibition of α-glucosidase and acetylcholinesterase can affect several biochemical pathways. For instance, α-glucosidase inhibition can disrupt carbohydrate digestion and absorption, potentially leading to reduced postprandial hyperglycemia. On the other hand, acetylcholinesterase inhibition can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the extent of their inhibition. For instance, if it inhibits α-glucosidase, it could potentially reduce postprandial hyperglycemia, which could be beneficial in managing diabetes. If it inhibits acetylcholinesterase, it could enhance cholinergic neurotransmission, which could have implications in conditions like Alzheimer’s disease .

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-13-5-3-4-6-15(13)24-19(25)12-18(27-2)20(23-24)21(26)22-14-7-8-16-17(11-14)29-10-9-28-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXXQUMSLLGTAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B2363822.png)

![S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate](/img/structure/B2363823.png)

![4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2363825.png)

![2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2363826.png)

![4-acetamido-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2363828.png)